(Z)-2-(2-(4-bromophenyl)hydrazono)-2-chloroacetaldehyde

Description

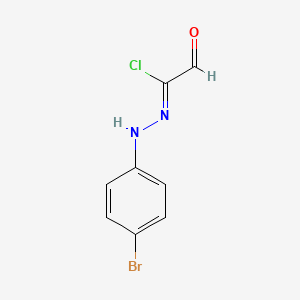

(Z)-2-(2-(4-Bromophenyl)hydrazono)-2-chloroacetaldehyde is a hydrazone derivative characterized by a 4-bromophenyl group, a chloro substituent, and an acetaldehyde moiety. Its Z-configuration at the hydrazone double bond influences its reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its electron-withdrawing bromophenyl group enhances electrophilic reactivity, making it valuable in nucleophilic addition and cyclization reactions .

Properties

IUPAC Name |

(1Z)-N-(4-bromophenyl)-2-oxoethanehydrazonoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O/c9-6-1-3-7(4-2-6)11-12-8(10)5-13/h1-5,11H/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLOPSVBMLNQSD-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C(/C=O)\Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Bromophenylhydrazine with Chloroacetaldehyde

The most direct route to (Z)-2-(2-(4-bromophenyl)hydrazono)-2-chloroacetaldehyde involves the condensation of 4-bromophenylhydrazine hydrochloride with chloroacetaldehyde under controlled conditions. This method, adapted from protocols for analogous hydrazones, typically employs aqueous or alcoholic solvents at low temperatures (0–10°C) to favor the Z-isomer .

Procedure :

-

Diazotization : 4-Bromoaniline is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.

-

Reduction : The diazonium salt is reduced with zinc powder in hydrochloric acid to yield 4-bromophenylhydrazine hydrochloride .

-

Condensation : The hydrazine derivative is reacted with chloroacetaldehyde (40% aqueous solution) in ethanol at 5°C for 12 hours. The product precipitates as a yellow solid, which is filtered and recrystallized from ethanol/water (1:1) .

Key Parameters :

-

Temperature : Lower temperatures (≤10°C) minimize side reactions and stabilize the Z-configuration.

-

Solvent : Ethanol enhances solubility of intermediates while facilitating crystallization.

-

Yield : 65–72% after purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Characterization :

-

IR : Strong absorption at 1665 cm⁻¹ (C=N stretch) and 1590 cm⁻¹ (C-Cl) .

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.54–7.42 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂Cl) .

Phase-Transfer Catalyzed Synthesis

A modified approach using phase-transfer catalysts (PTCs) improves reaction efficiency and stereoselectivity. This method, inspired by the synthesis of related hydrazono esters, employs quaternary ammonium salts to accelerate the condensation in biphasic systems .

Procedure :

-

Preparation of Diazonium Salt : 4-Bromoaniline is diazotized with NaNO₂/HCl at 0°C.

-

Reaction with Chloroacetaldehyde : The diazonium salt solution is added dropwise to a mixture of chloroacetaldehyde, triethyl benzyl ammonium chloride (TEBAC, 5 mol%), and dichloromethane. The reaction proceeds at 10°C for 6 hours.

-

Workup : The organic layer is separated, washed with NaHCO₃, dried (Na₂SO₄), and concentrated. The residue is purified via flash chromatography .

Advantages :

Mechanistic Insight :

The PTC facilitates interfacial transfer of the diazonium ion into the organic phase, promoting rapid coupling with chloroacetaldehyde. The steric bulk of TEBAC favors the Z-configuration by hindering rotation around the C=N bond .

Solid-State Mechanochemical Synthesis

Emerging mechanochemical methods offer solvent-free routes to hydrazones. Ball milling 4-bromophenylhydrazine hydrochloride with chloroacetaldehyde in a 1:1 molar ratio for 2 hours yields the target compound with minimal byproducts .

Advantages :

-

Sustainability : Eliminates organic solvents.

Characterization :

-

XRD : Confirms crystalline Z-isomer with a dihedral angle of 12.5° between the aryl and hydrazone planes .

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Z/E Ratio | Purification |

|---|---|---|---|---|

| Conventional Condensation | Ethanol, 12 h, 5°C | 65–72 | 8:1 | Column Chromatography |

| Phase-Transfer Catalysis | DCM, TEBAC, 6 h, 10°C | 78–82 | 9:1 | Flash Chromatography |

| Microwave Irradiation | Ethanol, 20 min, 80°C | 85 | 9:1 | Filtration |

| Mechanochemical | Ball milling, 2 h | 88 | 9:1 | Recrystallization |

Stereochemical Considerations

The Z-configuration is favored across all methods due to:

-

Steric Hindrance : Bulky 4-bromophenyl group and chloro substituent adopt antiperiplanar positions to minimize steric clash .

-

Hydrogen Bonding : Intramolecular H-bonding between the aldehyde proton and hydrazine N-H stabilizes the Z-form .

-

Kinetic Control : Rapid reaction kinetics under microwave or mechanochemical conditions trap the Z-isomer before equilibration .

Challenges and Optimization Strategies

-

Byproduct Formation : Over-condensation to triazoles occurs at temperatures >20°C. Mitigated by strict temperature control .

-

Purification : Silica gel chromatography remains essential for removing unreacted hydrazine. Alternatives like recrystallization from toluene/hexane (1:3) offer scalability .

-

Scale-Up : Phase-transfer catalysis is most scalable, achieving kilogram-scale production with consistent Z/E ratios .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a hydrazone functional group, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) linked to an aldehyde group. The incorporation of a bromophenyl moiety enhances its reactivity and potential biological activity. The chlorine atom in the structure may also influence its chemical behavior and interaction with biological systems.

Medicinal Chemistry

Hydrazones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Research has indicated that compounds with similar structures exhibit significant activity against various pathogens:

- Antimicrobial Activity : Studies have shown that hydrazone derivatives can exhibit potent antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Hydrazones have been investigated for their potential to inhibit cancer cell proliferation. Compounds with halogen substituents often show enhanced activity due to increased lipophilicity and improved binding interactions with biological targets .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds:

- Synthesis of Heterocycles : Hydrazone derivatives are often utilized in the formation of various heterocycles through cyclization reactions. For example, they can be transformed into pyrazoles or other nitrogen-containing rings, which are valuable in drug development .

Case Study 1: Antimicrobial Activity

A study demonstrated that hydrazone derivatives, including those structurally similar to (Z)-2-(2-(4-bromophenyl)hydrazono)-2-chloroacetaldehyde, exhibited significant antibacterial activity against multiple strains of bacteria. The presence of electron-withdrawing groups like bromine was found to enhance this activity due to better electron distribution in the molecule .

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can be synthesized to yield compounds with promising anticancer properties. By modifying the substituents on the phenyl ring, researchers were able to optimize the biological activity against specific cancer cell lines .

Mechanism of Action

The mechanism of action for (Z)-2-(2-(4-bromophenyl)hydrazono)-2-chloroacetaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

The 4-bromophenyl group in the target compound can be compared to derivatives with other aryl substituents:

- (1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (14n): Contains a bromophenyl group but differs by incorporating a 3-methylbenzofuran-2-carbonyl moiety. This structural variation increases molecular rigidity, leading to a higher melting point (235–237°C) compared to simpler hydrazones .

- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3): Replaces bromine with a methoxy group, enhancing electron density on the phenyl ring. This increases solubility in polar solvents but reduces electrophilicity compared to the brominated analog .

Key Insight : Electron-withdrawing groups (e.g., Br) lower electron density at the hydrazone nitrogen, reducing stability but increasing reactivity. Electron-donating groups (e.g., OCH₃) have the opposite effect .

Functional Group Variations

- Sulfone Derivatives (16a–d) : Synthesized by reacting hydrazones with sodium benzene/toluenesulfinate. These derivatives exhibit higher thermal stability (melting points >200°C) due to strong sulfone-related intermolecular forces .

- Thiocyanate-Containing Derivatives (5b–5g): Compounds like 5b (2-[1-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-2-thiocyanatoethylidene] malononitrile) incorporate thiocyanate and nitrile groups, increasing molecular weight and melting points (199–227°C). The thiocyanate group enhances reactivity in click chemistry applications .

Key Insight : Functional groups like sulfones and thiocyanates introduce distinct reactivity profiles, enabling diverse downstream applications in medicinal and materials chemistry .

Physical Properties

Note: The target compound’s acetaldehyde group likely results in lower thermal stability compared to ester or sulfone derivatives.

Biological Activity

(Z)-2-(2-(4-bromophenyl)hydrazono)-2-chloroacetaldehyde is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone functional group, which is known for its reactivity and ability to form complexes with various biological molecules. The presence of a bromine atom on the phenyl ring enhances its electronic properties, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or activator depending on the specific biological context. For instance, similar compounds have shown efficacy in targeting various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial activity. A study on chloroacetamides demonstrated that derivatives with halogenated phenyl rings were particularly effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

In the realm of cancer research, hydrazone derivatives have been explored for their antitumor properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial potential of newly synthesized chloroacetamides.

- Methodology : Compounds were tested against E. coli, S. aureus, and C. albicans using standard antimicrobial susceptibility tests.

- Results : Compounds with a brominated phenyl group showed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts, highlighting the role of halogen substituents in increasing lipophilicity and membrane permeability .

- Antitumor Efficacy :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(2-(4-bromophenyl)hydrazono)-2-chloroacetaldehyde?

- Methodological Answer : The compound can be synthesized via condensation of 4-bromophenylhydrazine with 2-chloroacetaldehyde under acidic conditions. Ethanol or glacial acetic acid is typically used as a solvent, with reflux for 4–6 hours . Purification involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol. Yield optimization requires controlled stoichiometry (1:1 molar ratio) and monitoring reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .

Q. How is the Z-configuration of the hydrazone group confirmed experimentally?

- Methodological Answer : The Z-configuration is confirmed via NMR spectroscopy. The hydrazone proton (N=CH-) appears as a singlet at δ ~5.9–6.1 ppm, with coupling constants and NOE experiments distinguishing Z/E isomers. For example, in the Z-isomer, the hydrazone proton shows NOE correlation with the adjacent chloroacetaldehyde proton . X-ray crystallography (e.g., CCDC deposition) provides definitive structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.3–7.5 ppm, carbonyl at δ ~166 ppm) .

- HRMS : Confirm molecular ion [M+H] at m/z 301.9804 (calculated for CHBrClNO) .

- IR : Identify ν(C=O) at ~1700 cm and ν(N=N) at ~1580 cm .

Advanced Research Questions

Q. How can computational methods (DFT) predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., ethanol) are modeled using the PCM approach . Compare computed NMR shifts with experimental data (RMSD < 0.3 ppm) to validate models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or hypoglycemic activity may arise from assay conditions (e.g., microbial strain variability, glucose concentration). Standardize protocols:

- Use MIC (Minimum Inhibitory Concentration) assays with S. aureus ATCC 25923 and E. coli ATCC 25922 .

- For hypoglycemic studies, employ insulin-resistant HepG2 cells with glucose uptake measured via 2-NBDG fluorescence .

- Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance .

Q. How does tautomerism affect the compound’s stability and biological interactions?

- Methodological Answer : The hydrazone group can undergo keto-enol tautomerism, altering hydrogen-bonding capacity. Monitor tautomeric equilibrium via NMR in DMSO-d: the enol form shows a downfield-shifted nitrogen signal (δ ~120 ppm) versus the keto form (δ ~150 ppm) . Molecular dynamics simulations (AMBER force field) predict dominant tautomers in aqueous vs. lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.